

Comprehensive Technical Guide to Borapetoside E: Chemistry, Pharmacology, and Research Applications

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Compound Focus: Borapetoside E

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Introduction and Chemical Properties

Borapetoside E is a naturally occurring **clerodane-type furanoditerpenoid** primarily isolated from the medicinal plant *Tinospora crispa* (L.) Hook. f. & Thomson, belonging to the Menispermaceae family [1] [2]. This biologically active compound has gained significant attention in pharmacological research due to its **promising anti-diabetic properties** and **multi-faceted mechanisms of action** [3] [4]. The compound is part of a series of borapetosides (A-F) found in *T. crispa*, with **Borapetoside E** demonstrating particularly interesting effects on glucose and lipid metabolism [1].

Tinospora crispa has a long history of traditional use across Southeast Asia for treating diabetes, jaundice, rheumatism, urinary disorders, fever, and hypertension [2]. The plant is characterized by stems with a **prominent tuberculate surface**, which helps distinguish it from related species like *T. cordifolia* and *T. sinensis* [2]. **Borapetoside E** is typically extracted from the vines or stems of the plant using various solvent systems, with the n-butanol soluble fraction often containing this compound along with other related diterpenoids [5].

The chemical structure of **Borapetoside E** features a **characteristic clerodane skeleton** with multiple chiral centers that confer its specific three-dimensional configuration and biological activity [1]. The presence of both **furan and glucose moieties** contributes to its amphiphilic character and likely influences its bioavailability and target interactions [1].

Table 1: Basic Chemical Properties of Borapetoside E

Property	Specification
CAS Registry Number	151200-49-6
Molecular Formula	C ₂₇ H ₃₆ O ₁₁
Molecular Weight	536.57 g/mol
IUPAC Name	methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.0 ^{2,7}]dodec-3-ene-3-carboxylate
SMILES Notation	<chem>CC1(C2CCC=C(C2(C3CC1C(=O)O3)C)C(=O)OC)CC(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O</chem>
Physical Form	Powder
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol

Pharmacological Activities

Anti-Diabetic Effects

Borapetoside E demonstrates **significant anti-hyperglycemic activity** in various animal models of diabetes. In both alloxan-induced hyperglycemic mice and db/db type 2 diabetic mice, **Borapetoside E significantly reduced serum glucose levels** in a dose-dependent manner [5]. Research has shown that **Borapetoside E** improves hyperglycemia, insulin resistance, hepatic steatosis, hyperlipidemia, and oxygen consumption in obese mice fed a high-fat diet [3] [4]. The glucose-lowering effects of **Borapetoside E** were comparable to or better than the widely used anti-diabetic drug metformin in experimental models [1].

The anti-diabetic effects of **Borapetoside E** appear to be mediated through **multiple complementary mechanisms**. It enhances insulin sensitivity, promotes glucose utilization in peripheral tissues, and suppresses

hepatic glucose production [1]. Unlike some anti-diabetic agents that work primarily through a single mechanism, **Borapetoside E**'s multi-target approach makes it particularly interesting for addressing the complex pathophysiology of type 2 diabetes mellitus [1].

Lipid Metabolism Regulation

Beyond its glucoregulatory properties, **Borapetoside E** exhibits **beneficial effects on lipid metabolism**. In high-fat-diet-induced obese mice, treatment with **Borapetoside E** resulted in significant improvement in hyperlipidemia and hepatic steatosis [1]. The compound suppresses the expression of sterol regulatory element binding proteins (SREBPs) and their downstream target genes related to lipid synthesis in both the liver and adipose tissue [3] [4].

This dual action on both glucose and lipid metabolism positions **Borapetoside E** as a **promising candidate for managing metabolic syndrome** and its associated complications [1]. The simultaneous improvement in hyperglycemia and dyslipidemia addresses two key cardiovascular risk factors that frequently coexist in patients with type 2 diabetes [1].

Cardiovascular Effects

Research on isolated rat left atria has revealed that **Borapetoside E** exhibits **positive inotropic effects** [5]. However, it is important to note that in the same study, the crude extract of *Tinospora crispa* demonstrated more pronounced effects than individual components, suggesting potential synergistic interactions among multiple bioactive compounds in the plant [5].

The cardiovascular effects of *Tinospora crispa* extracts appear to result from the **concerted action of several bioactive compounds**, including higenamine, salsolinol, tyramine, adenosine, and uridine, which act through adrenergic and purinergic pathways [5]. While **Borapetoside E** contributes to the overall pharmacological profile, its specific cardiovascular effects relative to other compounds in the extract warrant further investigation.

Table 2: Pharmacological Activities of **Borapetoside E** in Experimental Models

Activity	Experimental Model	Key Findings	Reference
Anti-hyperglycemic	Alloxan-induced hyperglycemic mice	Significant reduction in serum glucose levels, dose-dependent manner	[5]

Activity	Experimental Model	Key Findings	Reference
Anti-hyperglycemic	db/db type 2 diabetic mice	Significant reduction in serum glucose levels, dose-dependent manner	[5]
Improvement of insulin resistance	High-fat-diet-induced obese mice	Improved insulin sensitivity, enhanced glucose utilization	[1]
Lipid metabolism regulation	High-fat-diet-induced obese mice	Improved hyperlipidemia, hepatic steatosis, inhibited SREBPs expression	[3] [4]
Energy metabolism	Obese mice	Increased oxygen consumption	[3] [4]
Cardiovascular effects	Isolated rat left atria	Positive inotropic effects	[5]

Mechanisms of Action

Molecular Targets and Signaling Pathways

Borapetoside E exerts its pharmacological effects through **multiple interconnected signaling pathways** that regulate glucose and lipid homeostasis. A key mechanism involves the **suppression of sterol regulatory element binding proteins (SREBPs)**, which are master transcription factors controlling lipid synthesis [3] [4]. By inhibiting SREBP expression in the liver and adipose tissue, **Borapetoside E** downregulates genes involved in lipogenesis, leading to reduced lipid accumulation and improved hyperlipidemia [1].

In addition to its effects on lipid metabolism, **Borapetoside E** influences **insulin signaling pathways**. While the exact molecular targets remain under investigation, related compounds in the borapetoside family (particularly borapetoside A) have been shown to induce phosphorylation of insulin receptor (IR), Akt, AS160, and glucose transporter 2 (GLUT2) [6]. These compounds also decrease the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in hepatic gluconeogenesis [6]. The structural similarities among borapetosides suggest that **Borapetoside E** likely shares these mechanisms, though with potentially varying potency.

The following diagram illustrates the primary signaling pathways through which **Borapetoside E** exerts its anti-diabetic and lipid-lowering effects:

Figure 1: Signaling pathways and molecular mechanisms of **Borapetoside E**. The compound simultaneously targets glucose metabolism (green), lipid metabolism (red), and energy expenditure (blue) through multiple interconnected pathways.

Structural Activity Relationships

The **hypoglycemic potency** of borapetosides varies significantly depending on their specific structural features [7]. Research comparing borapetosides A, B, and C has revealed that the **C-8 stereochemistry** plays a critical role in determining hypoglycemic activity [7]. Active borapetosides A and C possess 8R-chirality, while the inactive borapetoside B possesses 8S-chirality [7]. Additionally, the **location of the glycoside moiety** (at C-3 for borapetoside A versus C-6 for borapetoside C) and the **formation of a lactone** between C-4 and C-6 in borapetoside A contribute to differences in hypoglycemic potency among these structurally related compounds [7].

While similar structure-activity relationship studies specifically focusing on **Borapetoside E** are more limited, its structural features suggest it shares the critical 8R-chirality present in other active borapetosides. The specific positioning of its functional groups likely influences its bioavailability, target binding affinity, and overall pharmacological profile compared to other borapetosides.

Experimental Protocols

In Vitro Assays

Glycogen Content Assay in Cell Lines: This protocol measures the effect of **Borapetoside E** on glycogen synthesis in relevant cell models [6].

- **Cell Lines:** Differentiated C2C12 myotubes (mouse skeletal muscle cells) and Hep3B hepatocytes (human hepatocellular carcinoma cells)
- **Culture Conditions:** C2C12 cells maintained in Dulbecco's Modified Eagle Medium (DMEM); Hep3B cells in Roswell Park Memorial Institute Medium 1640 (RPMI 1640). Both supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in 5% CO₂ [6]
- **Treatment:** Cells exposed to **Borapetoside E** at concentrations ranging from 10⁻⁸ to 10⁻⁶ mol/L for specified duration
- **IL-6-Induced Insulin Resistance Model:** Differentiated C2C12 myotubes pretreated with IL-6 (10 ng/mL) for 24 hours to induce insulin resistance before **Borapetoside E** treatment [6]
- **Glycogen Measurement:** Cellular glycogen content measured using appropriate biochemical assays after treatment period

- **Data Analysis:** Fold changes in glycogen content calculated relative to untreated control cells

In Vivo Studies

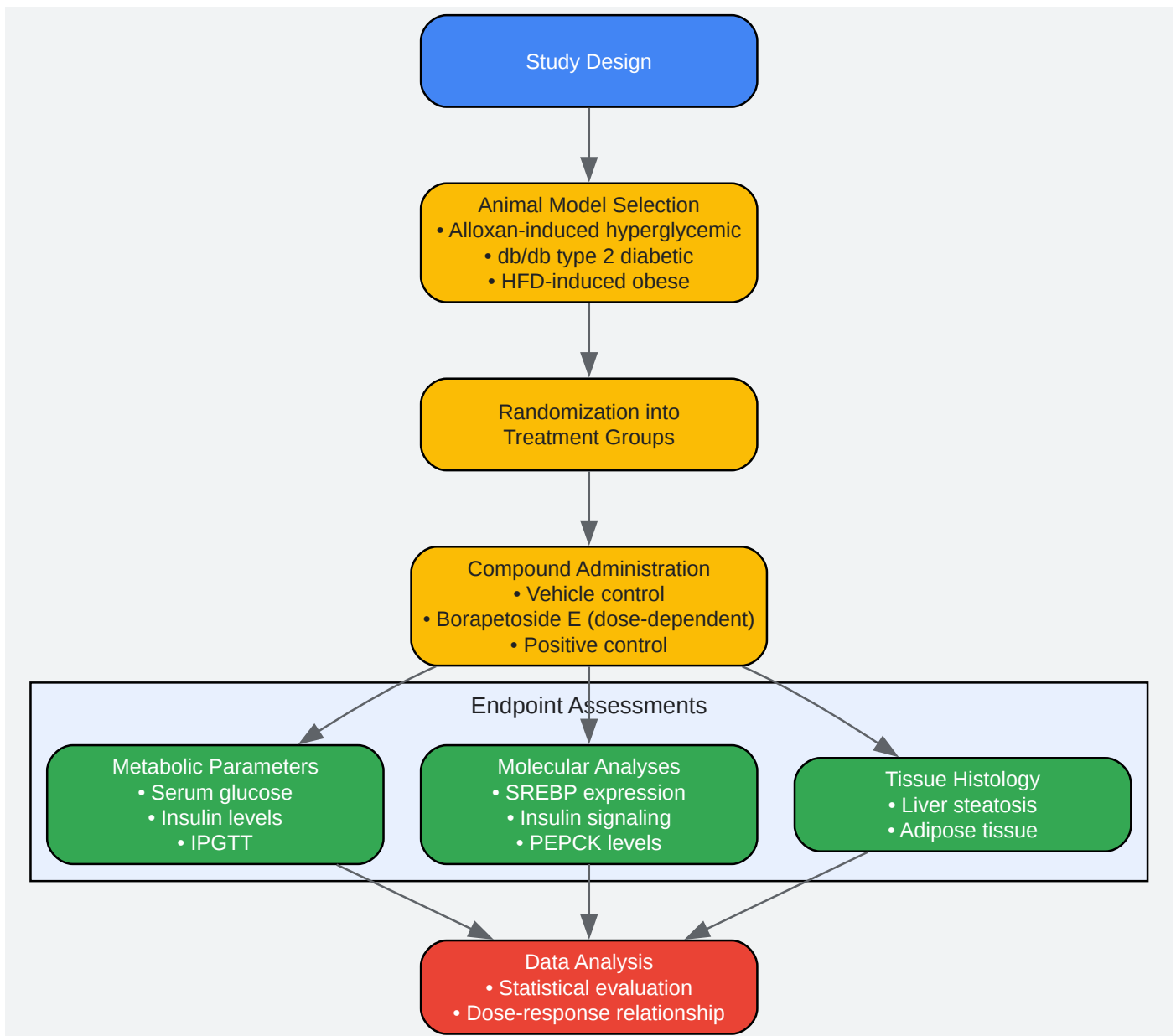
Anti-Hyperglycemic Activity in Diabetic Mouse Models: This protocol evaluates the glucose-lowering effects of **Borapetoside E** in established animal models of diabetes [5].

- **Animal Models:**
 - Alloxan-induced hyperglycemic mice
 - db/db type 2 diabetic mice
 - High-fat-diet-induced obese mice
- **Experimental Groups:** Mice divided into minimum of three groups: vehicle control, **Borapetoside E** treatment, and positive control (e.g., metformin)
- **Dosing:** **Borapetoside E** administered in dose-dependent manner (specific doses determined based on preliminary studies)
- **Treatment Duration:** Varies from single-dose administration to continuous treatment for 7 days or longer
- **Blood Collection:** Serum samples collected via tail vein or retro-orbital bleeding at predetermined time points
- **Glucose Measurement:** Serum glucose levels measured using glucose oxidase method or glucometer
- **Insulin Measurement:** Plasma insulin levels determined by ELISA in appropriate models
- **Additional Assessments:** Intraperitoneal glucose tolerance test (IPGTT), insulin signaling pathway analysis via Western blotting, gene expression analysis of key metabolic regulators

Histological and Molecular Analyses:

- **Tissue Collection:** Liver and adipose tissue collected at endpoint for histological and molecular analyses
- **Gene Expression:** SREBP and downstream lipogenic gene expression analyzed by RT-qPCR or Western blotting [3] [4]
- **Histology:** Liver sections stained with H&E or Oil Red O to assess hepatic steatosis
- **Statistical Analysis:** Data expressed as mean \pm SEM, analyzed by one-way ANOVA followed by appropriate post-hoc tests

The following diagram outlines the typical workflow for evaluating **Borapetoside E**'s anti-diabetic activity in preclinical models:



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Figure 2: Experimental workflow for evaluating **Borapetoside E**'s anti-diabetic activity in preclinical models, from study design to data analysis.

Safety and Toxicology

Hepatotoxicity Concerns

Despite its promising therapeutic potential, **Borapetoside E** and other clerodane furanoditerpenoids from *Tinospora crispa* have been associated with **potential hepatotoxicity** [2]. A case report documented a 57-year-old male patient who developed toxic hepatitis with cholestasis and cytolysis after consuming aqueous extracts of fresh *T. crispa* stems [2]. The patient presented with jaundice, fever, and asthenia, with laboratory tests revealing significant hepatocellular damage (ALT 1923 U/L; AST 873 U/L) and cholestasis (γ GT 155 U/L) [2].

Phytochemical analysis of the incriminated sample revealed the presence of borapetoside C as the main compound, along with 17 additional furanoditerpenoid analogues [2]. These findings support the hypothesis that the mechanisms underlying hepatotoxicity of *Tinospora crispa* are similar to those encountered with other furanoditerpenoid-containing plants such as *Teucrium chamaedrys* or *Dioscorea bulbifera* [2]. The presence of the **furan ring** in these compounds is suspected to play a role in their hepatotoxic potential, possibly through the formation of reactive metabolites [2].

Benefit-Risk Considerations

In the context of type 2 diabetes treatment, the potential benefits of **Borapetoside E** must be carefully weighed against its hepatotoxicity risk [2]. Researchers recommend that *Tinospora crispa* intake should be **more closely monitored** for signs of hepatotoxicity, especially with prolonged use [2]. The hepatotoxicity appears to be dose-dependent and may vary between different preparations of the plant material [2].

It is worth noting that the hepatotoxicity case occurred with consumption of aqueous extracts of fresh stems, which contained a higher amount of borapetoside C compared to older reference samples consisting of dried stems [2]. This suggests that **processing methods and plant maturity** may influence the concentration of potentially toxic compounds in *Tinospora crispa* preparations.

Research Applications and Commercial Availability

Potential Drug Development

Borapetoside E represents a **promising lead compound** for the development of new multi-target therapies for diabetes and metabolic syndrome [1]. Its dual action on both glucose and lipid metabolism addresses key pathological features of type 2 diabetes, while its effects on energy expenditure suggest potential applications in obesity management [3] [4]. Future research directions should focus on:

- **Detailed Molecular Mechanisms:** More comprehensive studies to elucidate specific molecular targets and signaling pathways [1]
- **Structure-Activity Relationships:** Investigation of structure-activity relationships among various borapetosides to develop more potent and selective derivatives [1]
- **Clinical Trials:** Evaluation of efficacy and safety in humans with diabetes, hyperlipidemia, or metabolic syndrome [1]
- **Formulation Development:** Optimization of delivery systems to enhance bioavailability and reduce potential toxicity

Commercial Availability and Research Use

Borapetoside E is commercially available for research purposes from several chemical suppliers [3] [4] [5]. Researchers can obtain the compound in various quantities and purity grades, typically ranging from 5mg to 250mg, with prices varying based on purity and supplier [3] [5].

Table 3: Commercial Availability of **Borapetoside E** for Research Use

Supplier	Catalog Number	Purity	Packaging	Price
Arctom	CFN96274	≥98%	5mg	\$463
Crysdot	CD32002357	95+%	5mg	\$930
ChemFaces	CFN96274	≥98%	10mg	\$318
MedChemExpress	HY-N2953	Not specified	50mg, 100mg, 250mg	Quote upon request

Conclusion

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